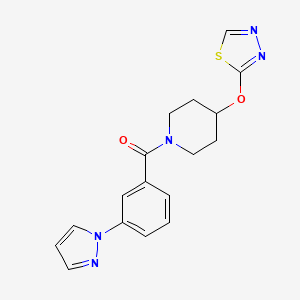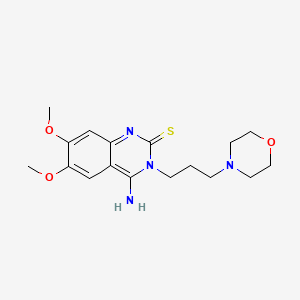
4-imino-6,7-dimethoxy-3-(3-morpholinopropyl)-3,4-dihydro-2(1H)-quinazolinethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-imino-6,7-dimethoxy-3-(3-morpholinopropyl)-3,4-dihydro-2(1H)-quinazolinethione is a synthetic compound with potential applications in scientific research. It is a quinazoline derivative that has been studied for its pharmacological properties, including its mechanism of action and biochemical effects.
Scientific Research Applications
Antioxidant Activity and Reaction Pathways
Quinazoline derivatives have been studied for their antioxidant capacities. A review elucidates the reaction pathways underlying the ABTS/potassium persulfate decolorization assay of antioxidant capacity, indicating that some antioxidants can form coupling adducts with ABTS•+, whereas others undergo oxidation without coupling. This specificity and relevance of oxidation products require further elucidation, suggesting the complexity of reactions involved in determining antioxidant capacity (Ilyasov et al., 2020).
Medicinal Chemistry Applications
Quinazoline derivatives are highlighted for their diverse biological activities, including antibacterial and anticancer properties. The structural stability of the quinazolinone nucleus has inspired modifications to create new potential medicinal agents, with studies showing antibacterial activity against various pathogens. This underscores the ongoing exploration of quinazoline derivatives in drug discovery and the potential for overcoming antibiotic resistance (Tiwary et al., 2016).
Biological and Preclinical Importance
Research on N-sulfonylamino azinones, a related class, demonstrates significant biological activities, including diuretic, antihypertensive, anti-inflammatory, and anticancer effects. New generations of compounds based on N-sulfonylamino 1H-quinazoline-2,4-diones show promise in treating neurological disorders such as epilepsy and schizophrenia, indicating the therapeutic versatility of quinazoline derivatives (Elgemeie et al., 2019).
Optoelectronic Materials
Quinazoline derivatives have been researched for their applications in optoelectronic materials. The synthesis and application of quinazoline derivatives for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors have been published, showcasing the potential of these compounds in creating novel optoelectronic materials. Incorporation of quinazoline into π-extended conjugated systems is valuable for the development of materials for organic light-emitting diodes and other electronic devices (Lipunova et al., 2018).
Synthetic Chemistry Advances
The synthesis of quinazolines involves eco-friendly, atom-efficient, multi-component strategies. Recent advances in synthetic chemistry have focused on developing novel quinazolines and investigating their properties for potential applications, demonstrating the ongoing interest and innovative approaches in synthesizing these heterocyclic compounds (Faisal & Saeed, 2021).
properties
IUPAC Name |
4-amino-6,7-dimethoxy-3-(3-morpholin-4-ylpropyl)quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S/c1-22-14-10-12-13(11-15(14)23-2)19-17(25)21(16(12)18)5-3-4-20-6-8-24-9-7-20/h10-11H,3-9,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRCDBJNLBSMND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(N(C(=S)N=C2C=C1OC)CCCN3CCOCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


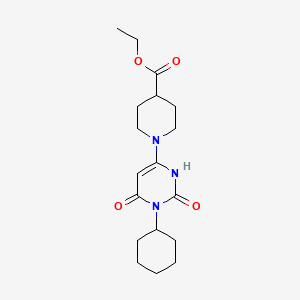

![N-[[4-(dimethylamino)phenyl]methyl]-N-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2513374.png)
![(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2513376.png)
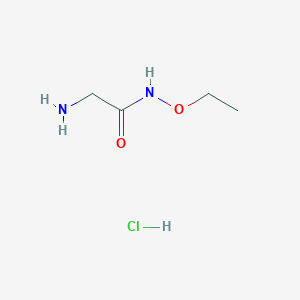

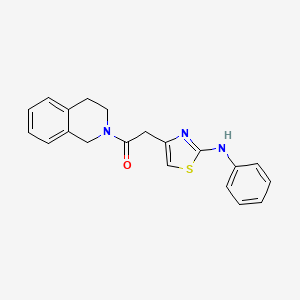
![2,4,5-trimethyl-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2513384.png)
![{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}(phenyl)acetic acid](/img/structure/B2513385.png)
![2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2513386.png)

![3,4-dimethoxy-N-[(Z)-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-ylidene]amino]benzenesulfonamide](/img/structure/B2513391.png)
